molecular formula C15H32N2O5 B061155 tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate CAS No. 194920-62-2

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Cat. No. B061155
CAS RN: 194920-62-2
M. Wt: 320.42 g/mol
InChI Key: WHHYAYNALHPDGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carbamates involves multi-step processes starting from commercially available precursors. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is synthesized through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017). This example illustrates the typical approach of combining various chemical reactions to achieve the desired carbamate.

Molecular Structure Analysis

Molecular structure determination often employs techniques like X-ray crystallography and DFT analyses. For example, the structure of related compounds has been characterized, revealing insights into their molecular configurations and stabilization through intramolecular hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl carbamates undergo various chemical reactions, such as the Dirhodium(II)-catalyzed C-H amination, demonstrating the compound's reactivity and potential for further functionalization (Yakura et al., 2007). Furthermore, reactions like lithiation highlight the compound's versatility in organic synthesis (Smith et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various conditions. While specific data on "tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate" is scarce, related compounds have been analyzed to determine their crystal packing and thermal behavior (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are essential for comprehensively understanding tert-butyl carbamates. Studies such as those on the sequential ethoxycarbonylation and methoximation indicate the compound's utility in synthesizing a wide range of derivatives (Paik & Kim, 2004).

Scientific Research Applications

  • Synthesis of Other Chemical Compounds : This compound is used as an intermediate in the synthesis of other chemicals, such as in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine (Zhong-Qian Wu, 2011).

  • Protective Group in Synthesis : It serves as a protective group in complex organic syntheses, such as in the regioselective deprotection and acylation of penta‐N‐protected thermopentamine (J. Pak & M. Hesse, 1998).

  • Intermediate in Biologically Active Compounds : It's an important intermediate in the synthesis of biologically active compounds, as seen in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate (Bingbing Zhao et al., 2017).

  • Pharmaceutical Research : In pharmaceutical research, it's used in the synthesis of specific compounds, such as tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 (Qi Zhang et al., 2022).

  • Role in Diels‐Alder Reactions : It is utilized in Diels‐Alder reactions, a key method in organic chemistry for creating carbon-carbon bonds, as illustrated in the preparation of a 2‐Amido Substituted Furan (A. Padwa et al., 2003).

  • Study of Foldamer Based on Aza/α-Dipeptide Oligomerization : Used in the study of new classes of foldamer, as seen in the synthesis of Boc-AzAla-Ala-OMe (Cécile Abbas et al., 2009).

  • Synthesis of Thermosensitive Dendrimers : It's involved in the synthesis of novel thermosensitive benzyl ether dendrimers with oligoethyleneoxy chains (Deng Jin-gen, 2013).

properties

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475305
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194920-62-2
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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